molecular formula C20H25NO3 B4386413 3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide

3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide

Cat. No.: B4386413
M. Wt: 327.4 g/mol
InChI Key: BVQPGBQVSNZFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide is a synthetic organic compound Compounds of this nature often find applications in various fields such as medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core:

    Substitution Reactions: Methoxy and propoxy groups can be introduced via nucleophilic substitution reactions.

    Alkylation: The phenylethyl and methyl groups can be added through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide can be used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects. Research may focus on evaluating its potential as a drug candidate.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their specific chemical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide would depend on its specific interactions with molecular targets. This may involve:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(1-methyl-2-phenylethyl)-4-ethoxybenzamide
  • 3-methoxy-N-(1-methyl-2-phenylethyl)-4-butoxybenzamide

Uniqueness

The uniqueness of 3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide lies in its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-4-12-24-18-11-10-17(14-19(18)23-3)20(22)21-15(2)13-16-8-6-5-7-9-16/h5-11,14-15H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQPGBQVSNZFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)NC(C)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide
Reactant of Route 3
Reactant of Route 3
3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide
Reactant of Route 4
Reactant of Route 4
3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide
Reactant of Route 5
Reactant of Route 5
3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide
Reactant of Route 6
Reactant of Route 6
3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.